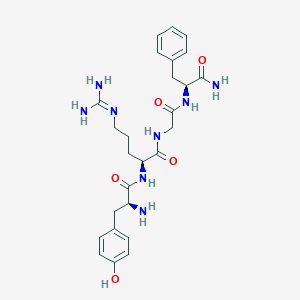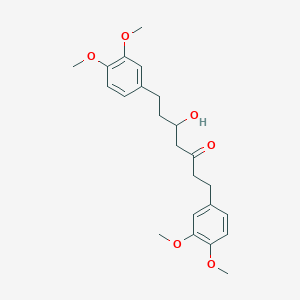
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a hydroxy group attached to a heptanone backbone. It is often studied for its potential biological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the heptanone backbone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to interact with various proteins and cellular components, influencing cell signaling and metabolic pathways.
相似化合物的比较
Similar Compounds
7-(3,4-dihydroxyphenyl)-1-(4-hydroxy-3methoxyphenyl)-4-en-3-heptanone: Known for its cytotoxicity against cancer cell lines.
Diarylheptanoids: A class of compounds with similar structural features and biological activities.
Uniqueness
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- stands out due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
91998-04-8 |
|---|---|
分子式 |
C23H30O6 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyheptan-3-one |
InChI |
InChI=1S/C23H30O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h7-8,11-14,18,24H,5-6,9-10,15H2,1-4H3 |
InChI 键 |
NDVBVCMOGVYWMV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



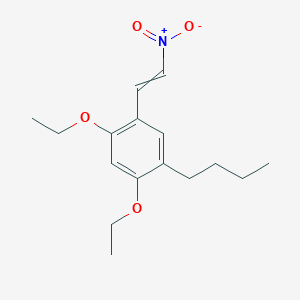
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
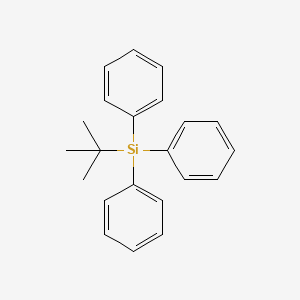
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
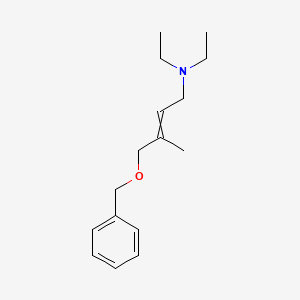
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
